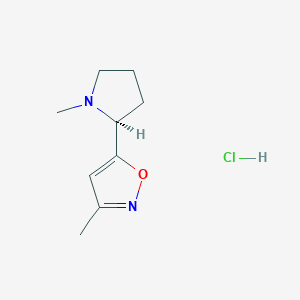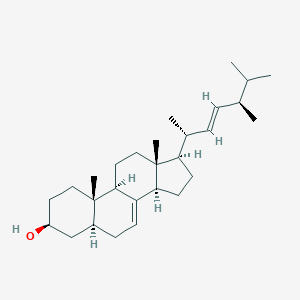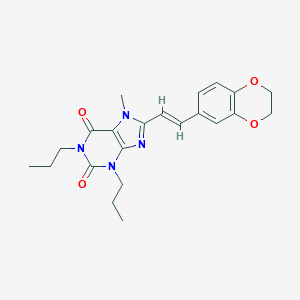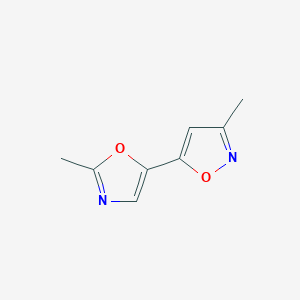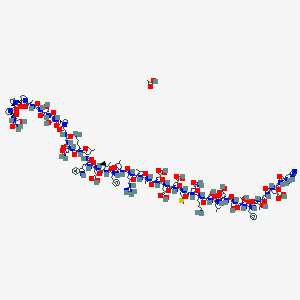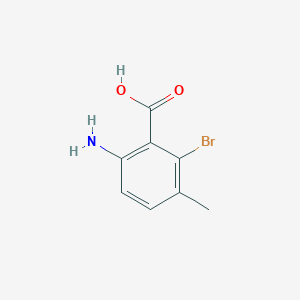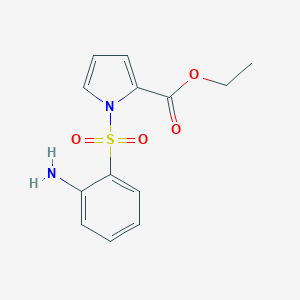
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester, also known as ethyl 2-(2-aminobenzenesulfonyl)pyrrole-1-carboxylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrole derivative that has a sulfonyl group and an amino group attached to its aromatic ring.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes by binding to their active sites. It has also been reported to induce cell death in cancer cells by activating the apoptotic pathway. Further studies are needed to fully elucidate the mechanism of action of this compound.
生化学的および生理学的効果
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to the reduction of intraocular pressure, making this compound a potential candidate for the treatment of glaucoma. It has also been reported to inhibit the activity of metalloproteinases, which are involved in tissue remodeling and repair. This inhibition may lead to the prevention of tissue damage in various diseases, such as arthritis and cancer.
実験室実験の利点と制限
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its properties and effects are well-documented. However, this compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous-based experiments. It is also not very stable, and its decomposition may lead to the formation of unwanted by-products.
将来の方向性
There are several future directions for the study of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester. One direction is the development of new drugs based on this compound for the treatment of various diseases, such as glaucoma, arthritis, and cancer. Another direction is the study of its mechanism of action, which may lead to the discovery of new targets for drug development. Further studies are also needed to investigate its potential side effects and toxicity. In addition, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved properties and effects.
合成法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester involves the reaction of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester 2-bromo-1H-pyrrole-2-carboxylate with 2-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for their studies.
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. It has also been reported to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
142529-01-9 |
|---|---|
製品名 |
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester |
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC名 |
ethyl 1-(2-aminophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2,14H2,1H3 |
InChIキー |
YWQSOBQWNWDIRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N |
正規SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N |
その他のCAS番号 |
142529-01-9 |
同義語 |
1H-Pyrrole-2-carboxylic acid, 1-[(2-aminophenyl)sulfonyl]-, ethyl este r |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




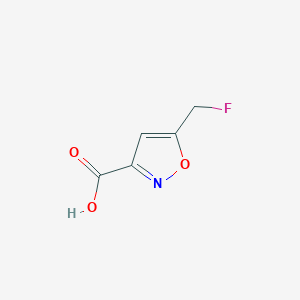
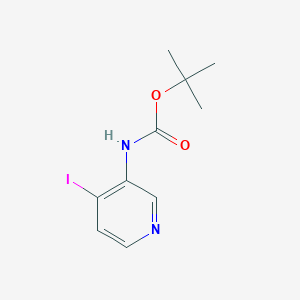
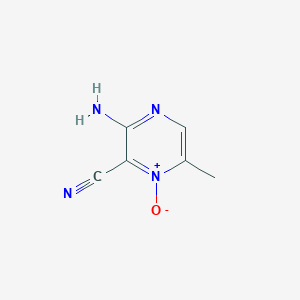
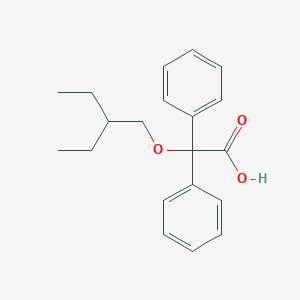

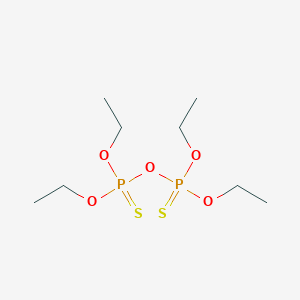
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
